molecular formula C27H24N2O4 B2906220 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 1022331-68-5

5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2906220
CAS No.: 1022331-68-5
M. Wt: 440.499
InChI Key: INJVADWXBSUTNG-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a diazinane trione core substituted with a 4-ethoxyphenyl methylidene group at position 5 and 4-methylphenyl groups at positions 1 and 2. This compound belongs to a broader class of 5-arylidene barbiturates, which are explored for their anticancer, sedative, and structural diversity .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-4-33-23-15-9-20(10-16-23)17-24-25(30)28(21-11-5-18(2)6-12-21)27(32)29(26(24)31)22-13-7-19(3)8-14-22/h5-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVADWXBSUTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione (also known by its CAS number 1023494-93-0) is a diazinane derivative that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C27H24N2O4
  • Molecular Weight : 440.49 g/mol
  • Structure : The compound features a diazinane core with two phenyl groups and an ethoxyphenyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer and antimicrobial research. Below are some key findings:

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in various cancer cell lines. This is believed to occur through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
  • Case Studies :
    • In vitro studies demonstrated that this compound significantly inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be approximately 15 µM for MCF-7 and 20 µM for A549 cells .
  • Synergistic Effects :
    • Combination studies with standard chemotherapeutic agents such as doxorubicin have shown enhanced cytotoxic effects when used in conjunction with this compound, suggesting potential for combination therapy.

Antimicrobial Activity

  • Spectrum of Activity :
    • Preliminary studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Mechanism :
    • The antimicrobial effects are hypothesized to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Tables

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AnticancerMCF-7 (breast cancer)15
A549 (lung cancer)20
AntimicrobialStaphylococcus aureusNot specified
Escherichia coliNot specified

Research Findings

The biological activity of this compound has been supported by various studies:

  • In Vitro Studies : Multiple studies have confirmed its ability to inhibit cancer cell growth and bacterial proliferation through different mechanisms.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its pharmacokinetics and long-term effects .

Scientific Research Applications

5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione, also known as 1,3-BIS(4-METHYLPHENYL)-5-((4-ETHOXYPHENYL)METHYLENE)-1,3-DIAZAPERHYDROINE-2,4,6-TRIONE, is a chemical compound with potential applications in medicinal chemistry due to its unique structure and biological properties .

Basic Information

  • CAS No : 1022331-68-5
  • Molecular Formula : C27H24N2O4
  • Molecular Weight : 440.5 g/mol
  • Synonyms : Includes variations of the name and identifiers such as MFCD04154240

Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, the general application of diazinane derivatives in research can be inferred. These compounds are of interest in medicinal chemistry, particularly for their biological activities such as antibacterial effects and enzyme inhibition.

Diazinane derivatives have been evaluated for their enzyme inhibition of acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound DAChE2.14
Compound EUrease0.63
Compound FAChE21.25

*IC50 values indicate the concentration required for 50% inhibition.

The data suggests that certain diazinane derivatives exhibit strong inhibitory activity against urease and moderate activity against AChE, indicating potential applications in treating conditions such as hyperurecemia or Alzheimer's disease.

Case Studies

Case studies involving related compounds provide insights into potential applications:

  • Antibacterial Efficacy : A study on a related diazinane derivative showed significant inhibition of Staphylococcus aureus, suggesting potential in antibiotic therapies.
  • Enzyme Inhibition : Research on a series of diazinane compounds demonstrated potent urease inhibition, suggesting that modifications to the chemical structure could enhance enzyme binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Key Properties/Effects References
5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione 4-methoxyphenyl (electron-donating) Lower lipophilicity than ethoxy analog; reduced bioavailability due to shorter alkyl chain.
5-{[(9,10-dioxoanthracen-1-yl)amino]methylidene}-1,3-diazinane-2,4,6-trione (VA33) Anthraquinone-linked amino group (electron-withdrawing) Enhanced cytotoxicity (31.9% glioblastoma cell viability at 1 μg/mL) due to extended π-conjugation and redox activity.
5-[(2,3,4-Trimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione 2,3,4-trimethoxyphenyl (polar, bulky) Increased steric hindrance may reduce metabolic stability; trimethoxy groups improve solubility in polar solvents.
5-Ethyl-1-(2-fluorobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione 2-fluorobenzoyl (electron-withdrawing), ethyl, phenyl Fluorine substitution enhances metabolic resistance; benzoyl group introduces rigidity, potentially improving receptor binding.
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 3-methylphenyl (meta-substitution) Altered molecular packing compared to para-substituted analogs; possible differences in crystallinity and melting points.

Physicochemical Properties

  • Lipophilicity : Ethoxy (-OCH₂CH₃) > methoxy (-OCH₃) > hydroxy (-OH), affecting blood-brain barrier penetration .
  • Melting Points : Para-substituted analogs (e.g., 4-methylphenyl) typically exhibit higher melting points than meta-substituted derivatives due to symmetrical crystal packing .

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione?

Answer:
The synthesis typically involves a condensation reaction between 4-ethoxybenzaldehyde and 1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione under acidic or basic catalysis. Key steps include:

  • Solvent selection : Ethanol or methanol is preferred to enhance solubility and reaction efficiency .
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to accelerate the formation of the methylidene bond .
  • Purification : Recrystallization from acetone/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Basic: How is the structural integrity of this compound verified post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethoxyphenyl methylidene group (δ 6.8–7.5 ppm for aromatic protons) and diazinane trione core (δ 160–170 ppm for carbonyl carbons) .
  • IR spectroscopy : Strong peaks at ~1700 cm1^{-1} (C=O stretching) and ~1250 cm1^{-1} (C-O-C of ethoxy group) validate functional groups .
  • Elemental analysis : Matches theoretical values for C, H, N, and O content within ±0.3% .

Advanced: What mechanistic insights exist for its reactivity in substitution or oxidation reactions?

Answer:
The compound’s fluorophenyl analogs (e.g., ) suggest:

  • Nucleophilic substitution : The ethoxy group’s oxygen can act as a leaving group under strong acidic conditions, enabling aryl ring functionalization .
  • Oxidation pathways : MCPBA (meta-chloroperbenzoic acid) oxidizes the methylidene bond to a ketone, confirmed by loss of the vinylic proton signal in NMR .
  • Kinetic studies : Pseudo-first-order rate constants under varying pH and temperature conditions reveal activation energies (~50–70 kJ/mol) for key transformations .

Basic: What preliminary assays are recommended to evaluate its biological activity?

Answer:

  • Enzyme inhibition screens : Test against kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced: How can its environmental stability and degradation pathways be studied?

Answer:

  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media; monitor by HPLC-MS to identify breakdown products (e.g., 4-ethoxybenzoic acid) .
  • Hydrolytic stability : Incubate at pH 2–12 (37°C, 24–72 hrs); quantify residual compound via LC-UV .
  • Ecotoxicity assessment : Use Daphnia magna or Aliivibrio fischeri models to determine EC50_{50} values .

Advanced: What strategies resolve contradictions in reported bioactivity data across similar analogs?

Answer:

  • Orthogonal assays : Validate enzyme inhibition using both fluorescent and radiometric methods to rule out assay-specific artifacts .
  • Structural analogs : Compare activity of ethoxy- vs. methoxy-substituted derivatives (e.g., vs. 12) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC50_{50} correlations) .

Basic: How is purity validated for in vitro studies?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% with a single peak .
  • DSC (Differential Scanning Calorimetry) : A sharp melting endotherm (±2°C of literature value) confirms crystallinity and absence of polymorphs .

Advanced: What computational tools predict its interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets; prioritize poses with lowest ΔG values .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Basic: What are key considerations for designing SAR studies?

Answer:

  • Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl (methyl, ethyl), or electron-withdrawing groups (NO2_2) at the 4-ethoxy position .
  • Physicochemical profiling : Measure logP (octanol/water), pKa, and solubility to correlate with activity .
  • Crystallographic data : Use X-ray structures (e.g., ) to guide rational modifications .

Advanced: How is its crystal structure determined, and what insights does it provide?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/ethanol); resolve structure at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Key findings : The ethoxyphenyl group adopts a planar conformation, stabilized by π-π stacking with adjacent 4-methylphenyl rings .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Advanced: How to address stereochemical complexities in its derivatives?

Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
  • CD spectroscopy : Confirm absolute configuration by comparing experimental and calculated spectra .
  • NOESY NMR : Identify spatial proximity of substituents to assign Z/E isomerism .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .
  • Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How to design interdisciplinary studies integrating synthesis and bioactivity?

Answer:

  • Iterative optimization : Use feedback from biological assays (e.g., low IC50_{50}) to refine synthetic routes (e.g., introducing polar groups) .
  • High-throughput screening (HTS) : Test 100+ analogs in parallel against multiple targets .
  • Collaborative workflows : Combine synthetic chemistry, molecular biology, and bioinformatics teams for target deconvolution .

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